MK-8718 - 1582729-24-5

MK-8718

Catalog Number: EVT-276243
CAS Number: 1582729-24-5
Molecular Formula: C30H30ClF6N5O4
Molecular Weight: 674.0414
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-8718 is a potent, selective and orally bioavailable HIV protease inhibitor with a favorable pharmacokinetic profile with potential for further development.
Source and Classification

MK-8718 is classified as an antiretroviral drug within the category of HIV protease inhibitors. It is derived from a series of designed compounds aimed at optimizing enzyme potency and antiviral activity through structural modifications based on the crystal structure of initial lead compounds bound to HIV protease . The compound's chemical identifiers include:

  • CAS Number: 1582729-24-5 (free base), 1582732-29-3 (hydrochloride)
  • Molecular Formula: C30H30ClF6N5O4
  • Molecular Weight: 673.1891 g/mol
Synthesis Analysis

The synthesis of MK-8718 involves several key steps that integrate advanced organic chemistry techniques.

  1. Formation of the Morpholine Core: The synthesis begins with the cyclization of appropriate precursors to create the morpholine ring.
  2. Attachment of the Aspartate Binding Group: This step involves coupling the aspartate binding group to the morpholine core using standard peptide coupling reagents.
  3. Final Modifications: Necessary modifications are performed to optimize the pharmacokinetic properties of MK-8718, ensuring its effectiveness as an HIV protease inhibitor.

The synthesis typically requires multiple purification steps, including chromatographic techniques to isolate the desired product in high purity .

Molecular Structure Analysis

The molecular structure of MK-8718 is complex and features several notable attributes:

Structural Data

  • InChI Key: QDBHWHBCCYYMLC-NPLHHVMXSA-N
  • Crystal Structure: Analysis has shown that MK-8718 binds effectively to HIV protease, allowing for optimization in enzyme inhibition.
Chemical Reactions Analysis

MK-8718 undergoes various chemical reactions that are critical for both its synthesis and potential modifications:

  1. Oxidation Reactions: MK-8718 can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  2. Reduction Reactions: Reduction can be achieved with agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: These involve replacing one functional group with another, which can be tailored for specific applications or modifications.
Mechanism of Action

The mechanism by which MK-8718 exerts its antiviral effects involves inhibition of the HIV protease enzyme. By binding to the active site of this enzyme, MK-8718 prevents the cleavage of polypeptide precursors into mature proteins necessary for viral replication.

Process Details

  • Binding Affinity: MK-8718 demonstrates a high binding affinity for HIV protease, significantly inhibiting its activity (IC50 values reported at 700 pM).
  • Antiviral Activity: In cell-based assays, MK-8718 has shown effective antiviral activity with an EC50 value around 27 nM, indicating its potential as a therapeutic agent against HIV .
Physical and Chemical Properties Analysis

MK-8718 exhibits several physical and chemical properties that contribute to its functionality as a drug:

Physical Properties

  • Appearance: Typically presented as a solid or gum-like substance after synthesis.

Chemical Properties

  • Solubility: MK-8718 is designed to be soluble in various organic solvents, enhancing its bioavailability.

Relevant Data

The compound's stability under physiological conditions and its interaction with biological membranes are critical factors influencing its therapeutic efficacy.

Applications

MK-8718 has significant scientific applications primarily in the field of virology and pharmacology:

  1. HIV Treatment: As an HIV protease inhibitor, it plays a crucial role in antiretroviral therapy, potentially improving treatment regimens for patients living with HIV.
  2. Research Tool: MK-8718 serves as a valuable tool in research aimed at understanding HIV protease function and developing new antiviral strategies.
Introduction to HIV Protease Inhibition

HIV Replication Cycle and Protease Functionality

The HIV protease (PR) is an aspartyl dimeric enzyme essential for viral maturation. Encoded within the pol gene, it autocatalytically cleaves itself from the Gag-Pol polyprotein precursor. During virion assembly, PR precisely processes Gag and Gag-Pol into structural proteins (matrix, capsid, nucleocapsid) and functional enzymes (reverse transcriptase, integrase). This proteolytic cascade occurs at nine specific cleavage sites, predominantly between phenylalanine-proline or tyrosine-proline residues—sequences rarely cleaved by human proteases. Without PR activity, immature, non-infectious viral particles form, highlighting PR’s validation as a therapeutic target [6] [7] [8]. Structurally, PR functions as a homodimer with each monomer contributing a catalytic aspartate residue (Asp25/Asp25ʹ) to the active site. Substrate access is regulated by two flexible β-hairpin "flaps" that transition from open to closed conformations upon ligand binding [6] [10].

Historical Development of Protease Inhibitors

The first-generation HIV protease inhibitors (PIs), developed in the mid-1990s, revolutionized antiretroviral therapy. Saquinavir (1995), the inaugural FDA-approved PI, demonstrated potent enzyme inhibition (in vitro EC₅₀: 20–500 nM) but faced clinical limitations due to poor bioavailability (<4%) and high pill burden. Subsequent PIs—indinavir, ritonavir, and nelfinavir—improved potency but introduced new challenges: indinavir required strict 8-hour dosing and caused kidney stones, while ritonavir exhibited significant cytochrome P450 inhibition and metabolic toxicities [3] [8]. These peptidomimetic inhibitors shared a hydroxyl-containing transition-state analog that bound the catalytic aspartates. By 2006, nine PIs had been approved, with later agents (e.g., darunavir) designed to combat drug resistance through enhanced hydrogen-bonding networks with protease backbone atoms [3] [6] [8].

Limitations of First-Generation HIV Protease Inhibitors

Despite their efficacy, first-generation PIs suffered from interrelated limitations:

  • Pharmacokinetic Challenges: Low oral bioavailability necessitated high dosing frequencies. Saquinavir’s absorption was hampered by P-glycoprotein efflux and first-pass metabolism, requiring 1,200 mg doses thrice daily [3].
  • Resistance Vulnerability: Single-point mutations (e.g., V82A, I84V) markedly reduced inhibitor binding. The "flap" residues (Gly48, Gly49) and active-site pockets were hotspots for mutations enlarging the catalytic cavity, diminishing drug affinity [8].
  • Off-Target Effects: Structural similarities among aspartic proteases led to unintended inhibition of host proteins. Indinavir inhibited glucose transporter GLUT4, contributing to insulin resistance, while several PIs bound proteasomes or lipid-metabolism proteins, causing dyslipidemia [3] [10].

These constraints drove research toward inhibitors with novel binding groups, improved resistance profiles, and optimized pharmacokinetics—culminating in agents like MK-8718.

Properties

CAS Number

1582729-24-5

Product Name

MK-8718

IUPAC Name

((3S,6R)-6-(2-(3-((2S,3S)-2-amino-3-(4-chlorophenyl)-3-(3,5-difluorophenyl)propanamido)-5-fluoropyridin-4-yl)ethyl)morpholin-3-yl)methyl (2,2,2-trifluoroethyl)carbamate

Molecular Formula

C30H30ClF6N5O4

Molecular Weight

674.0414

InChI

InChI=1S/C30H30ClF6N5O4/c31-18-3-1-16(2-4-18)26(17-7-19(32)9-20(33)8-17)27(38)28(43)42-25-12-39-11-24(34)23(25)6-5-22-10-40-21(13-45-22)14-46-29(44)41-15-30(35,36)37/h1-4,7-9,11-12,21-22,26-27,40H,5-6,10,13-15,38H2,(H,41,44)(H,42,43)/t21-,22+,26-,27-/m0/s1

InChI Key

OUUHZXOSBUCFJO-ZKBLBJRCSA-N

SMILES

O=C(OC[C@H]1NC[C@@H](CCC(C(F)=CN=C2)=C2NC([C@@H](N)[C@@H](C3=CC=C(Cl)C=C3)C4=CC(F)=CC(F)=C4)=O)OC1)NCC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MK-8718; MK 8718; MK8718.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.